3,5-Dimethoxy-2-methylaniline
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Overview
Description
3,5-Dimethoxy-2-methylaniline is an organic compound with the molecular formula C9H13NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by methoxy groups at the 3 and 5 positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethoxy-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethoxytoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3,5-Dimethoxy-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dimethoxy-2-methylaniline exerts its effects involves interactions with various molecular targets. It can act as a substrate for enzymes, participate in redox reactions, and form complexes with metal ions. These interactions can influence biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: Similar structure but lacks the methyl group at the 2 position.
4,5-Dimethoxy-2-methylaniline: Similar structure but with methoxy groups at the 4 and 5 positions
Uniqueness
3,5-Dimethoxy-2-methylaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3,5-Dimethoxy-2-methylaniline is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two methoxy groups at the 3 and 5 positions on the aromatic ring, along with a methyl group at the 2 position. This arrangement contributes to its reactivity and interaction with biological targets. The molecular formula is C9H13N2O2, and it appears as a white crystalline powder.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structural features possess antimicrobial properties. The methoxy groups may enhance the compound's ability to scavenge free radicals and inhibit microbial growth.
- Anticancer Potential : The compound has been investigated for its anticancer activities. Studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival, potentially leading to cytotoxic effects against various cancer cell lines.
- Enzyme Interaction : The unique positioning of the methoxy groups allows for enhanced reactivity, enabling the compound to act as a substrate for certain enzymes. This interaction could influence various biochemical pathways critical for cellular function.
The mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve:
- Electrophilic and Nucleophilic Reactions : The presence of methoxy groups increases the electron density on the aromatic ring, facilitating electrophilic substitution reactions that can modify biological molecules.
- Binding to Biological Targets : The compound may mimic natural substrates in biological systems, allowing it to bind to proteins or enzymes involved in disease processes. For instance, docking studies have suggested potential binding modes with bromodomains, which are implicated in gene regulation and cancer .
Antimicrobial Activity Assessment
A study assessed the antimicrobial activity of various methoxy-substituted anilines, including this compound. The results indicated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating that structural modifications can enhance or diminish antimicrobial efficacy.
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
This compound | 32 | 64 |
Control (no methoxy groups) | >128 | >128 |
Anticancer Activity Evaluation
In vitro studies were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that this compound exhibited cytotoxic effects with IC50 values indicative of its potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3,5-dimethoxy-2-methylaniline |
InChI |
InChI=1S/C9H13NO2/c1-6-8(10)4-7(11-2)5-9(6)12-3/h4-5H,10H2,1-3H3 |
InChI Key |
XNCGHPSDJDLXOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)N |
Origin of Product |
United States |
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